molecular formula C14H6F17NO2S B1665099 1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-phenyl- CAS No. 559-05-7

1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-phenyl-

Cat. No. B1665099
CAS RN: 559-05-7
M. Wt: 575.24 g/mol
InChI Key: URBBAHQFHYXVEH-UHFFFAOYSA-N
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Description

AI3-10714 is a biochemical.

Scientific Research Applications

Environmental Monitoring

Perfluoroalkyl compounds (PFCs) including variants of octanesulfonamide have been extensively studied for their presence in various environments. Research shows significant findings related to their distribution in dust from homes and workplaces across different countries. For instance, a study by Goosey and Harrad (2011) found varying concentrations of these compounds in dust from North American, European, and Asian homes, as well as in UK cars, classrooms, and offices. This suggests their pervasive presence in everyday environments and the need for monitoring their levels due to potential health and environmental impacts (Goosey & Harrad, 2011).

Chemical Synthesis and Applications

Another aspect of research focuses on the synthesis and potential applications of fluorinated compounds, including octanesulfonamide derivatives. Tsuge, Okano, and Eguchi (1995) explored the regio- and stereo-selective synthesis of trifluoromethylated isoxazolidines, which are valuable in pharmaceutical and agrochemical industries. These compounds, derived from similar chemical precursors, exhibit significant potential in various applications due to their unique properties (Tsuge, Okano, & Eguchi, 1995).

Food Safety and Public Health

Moreover, the compound has been studied in the context of food safety. Lloyd et al. (2009) developed methods for measuring perfluorooctanesulfonic acid (PFOS) and other perfluorinated chemicals (PFCs) in foods, emphasizing the importance of accurate detection in public health. This study underlines the relevance of these compounds in food safety regulations and consumer health (Lloyd et al., 2009).

Pharmaceutical and Organic Chemistry

In pharmaceutical and organic chemistry, the compound plays a role in the development of new synthesis methods. For example, Shainyan et al. (2014) investigated oxidative sulfonamidation processes, which are integral in creating various pharmaceuticals and organic compounds. These studies show the compound's utility in facilitating complex chemical reactions (Shainyan et al., 2014).

properties

CAS RN

559-05-7

Product Name

1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-phenyl-

Molecular Formula

C14H6F17NO2S

Molecular Weight

575.24 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-phenyloctane-1-sulfonamide

InChI

InChI=1S/C14H6F17NO2S/c15-7(16,9(19,20)11(23,24)13(27,28)29)8(17,18)10(21,22)12(25,26)14(30,31)35(33,34)32-6-4-2-1-3-5-6/h1-5,32H

InChI Key

URBBAHQFHYXVEH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Appearance

Solid powder

Other CAS RN

559-05-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AI3-10714;  AI3-10714;  AI310714

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-phenyl-
Reactant of Route 2
Reactant of Route 2
1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-phenyl-
Reactant of Route 3
Reactant of Route 3
1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-phenyl-
Reactant of Route 4
Reactant of Route 4
1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-phenyl-
Reactant of Route 5
Reactant of Route 5
1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-phenyl-
Reactant of Route 6
Reactant of Route 6
1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-phenyl-

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